

Application Note: TEAD-IN-12 for Immunoprecipitation of TEAD Proteins

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Compound of Interest

Compound Name: Tead-IN-12

Cat. No.: B15544838

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Product Name: **TEAD-IN-12** (Representative Compound: K-975)

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Introduction

The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The transcriptional activity of TEAD proteins is dependent on their interaction with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Dysregulation of the Hippo pathway, leading to the constitutive activation of the YAP/TAZ-TEAD transcriptional complex, is a hallmark of several cancers.

TEAD-IN-12 is a potent and selective small molecule inhibitor of TEAD proteins. It functions by covalently binding to a conserved cysteine residue within the central lipid-binding pocket of TEADs. This modification allosterically disrupts the protein-protein interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival. This application note provides a protocol for the use of **TEAD-IN-12** in the immunoprecipitation of TEAD proteins to study the disruption of the TEAD-YAP/TAZ interaction.

Disclaimer: No specific small molecule inhibitor with the designation "**TEAD-IN-12**" has been identified in the public domain. Therefore, this application note utilizes the well-characterized,

covalent pan-TEAD inhibitor K-975 as a representative compound to provide a detailed protocol and relevant data. The experimental conditions and expected outcomes are based on the properties of K-975.

Data Presentation

The following tables summarize the quantitative data for the representative TEAD inhibitor, K-975.

Table 1: In Vitro Activity of K-975

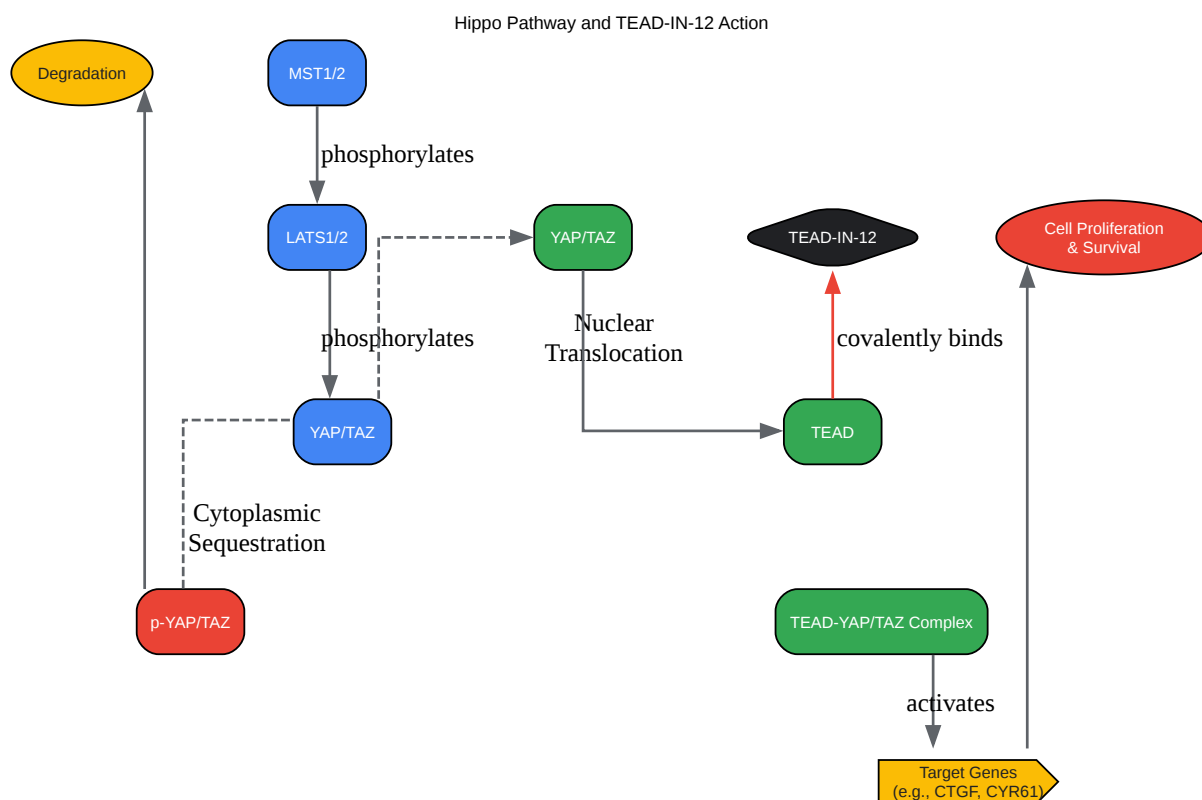
Assay Type	Cell Line	IC50	Reference
TEAD-Luciferase Reporter	NCI-H2030	10-20 nM	[1]
TEAD-Luciferase Reporter	HOP 62	10-20 nM	[1]
Cell Proliferation (144h)	NF2-deficient MPM cells	0.1-10000 nM	[2]

Table 2: Cellular Activity of K-975

Activity	Cell Line	Effective Concentration	Observation	Reference
Inhibition of TEAD-YAP/TAZ PPI	NCI-H226	10-10000 nM	Disruption of interaction between Halo-YAP/TAZ and endogenous TEAD1/4.	[2] [3]
Downregulation of TEAD target genes	NCI-H226	1-10000 nM	Decreased mRNA expression of CTGF, IGFBP3, and NPPB.	[2] [3]

Signaling Pathway

The diagram below illustrates the Hippo signaling pathway and the mechanism of action of **TEAD-IN-12** (represented by K-975). In the "Hippo-On" state, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP/TAZ. In the "Hippo-Off" state, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, activating transcription of pro-proliferative genes. **TEAD-IN-12** covalently binds to the lipid pocket of TEAD, preventing the recruitment of YAP/TAZ and thereby inhibiting gene transcription.



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Caption: Hippo Pathway and **TEAD-IN-12** Action

Experimental Protocols

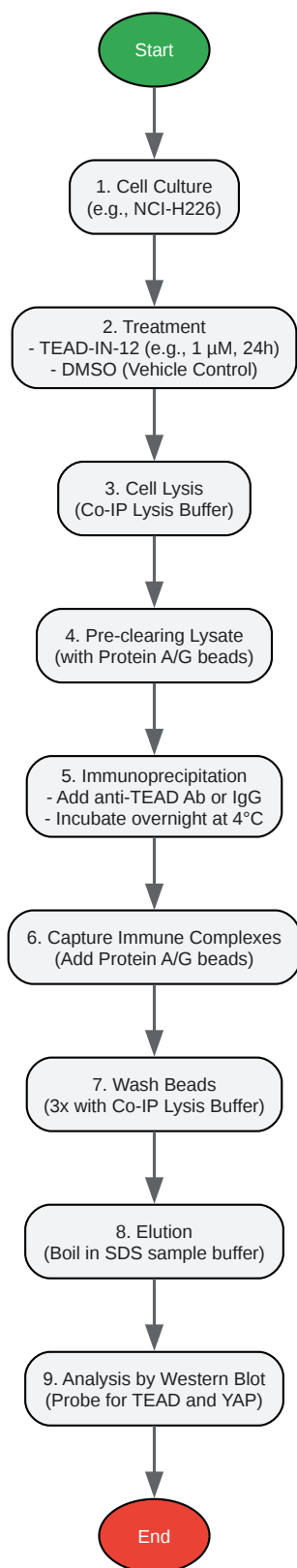
Immunoprecipitation of TEAD to Assess TEAD-YAP Interaction

This protocol describes the immunoprecipitation of endogenous TEAD proteins from cell lysates to evaluate the effect of **TEAD-IN-12** on the interaction with YAP.

Materials:

- **TEAD-IN-12** (or K-975)
- Cell line with active Hippo signaling (e.g., NCI-H226, MSTO-211H)
- Phosphate-Buffered Saline (PBS), ice-cold
- Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™)
- Pan-TEAD antibody (e.g., Cell Signaling Technology #13295)[4][5][6]
- YAP antibody (e.g., for Western blotting)
- Normal Rabbit IgG (as a negative control)
- Protein A/G magnetic beads
- SDS-PAGE gels and buffers
- Western blotting reagents and equipment

Experimental Workflow:



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Caption: Co-Immunoprecipitation Workflow

Procedure:

- **Cell Culture and Treatment:**
 - Plate cells (e.g., NCI-H226) and grow to 80-90% confluency.
 - Treat cells with the desired concentration of **TEAD-IN-12** (e.g., 1 μ M) or DMSO (vehicle control) for the desired time (e.g., 24 hours).
- **Cell Lysis:**
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- **Protein Quantification:**
 - Determine the protein concentration of the clarified lysate using a BCA or Bradford assay.
- **Pre-clearing (Optional but Recommended):**
 - To 1 mg of total protein, add 20 μ L of a 50% slurry of Protein A/G magnetic beads.
 - Incubate on a rotator for 1 hour at 4°C.
 - Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- **Immunoprecipitation:**
 - To the pre-cleared lysate, add 2-5 μ g of the pan-TEAD antibody or Normal Rabbit IgG.
 - Incubate on a rotator overnight at 4°C.

- Capture of Immune Complexes:
 - Add 30 μ L of a 50% slurry of Protein A/G magnetic beads to each sample.
 - Incubate on a rotator for 2-4 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - Resuspend the beads in 40 μ L of 2x SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Western Blot Analysis:
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against TEAD and YAP.
 - Incubate with the appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.

Expected Results:

In the DMSO-treated samples, immunoprecipitation with the TEAD antibody should pull down TEAD and its interacting partner, YAP. In the samples treated with **TEAD-IN-12**, a significant reduction in the amount of co-immunoprecipitated YAP should be observed, while the amount of immunoprecipitated TEAD should remain relatively unchanged. The IgG control should not pull down either TEAD or YAP, confirming the specificity of the antibody. This result

demonstrates the efficacy of **TEAD-IN-12** in disrupting the TEAD-YAP protein-protein interaction within a cellular context.

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